N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide
Description
N'-(4-(Dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a hydrazone derivative characterized by a pyrimidinylthioacetohydrazide backbone and a 4-(dimethylamino)benzylidene substituent. Its structure combines a pyrimidine ring (4,6-dimethyl-substituted) linked via a thioether bond to an acetohydrazide moiety, further functionalized with a dimethylamino-substituted benzylidene group.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12-9-13(2)20-17(19-12)24-11-16(23)21-18-10-14-5-7-15(8-6-14)22(3)4/h5-10H,11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMJIOSLUATJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its enzyme inhibition properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, a benzylidene moiety, and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The presence of these functional groups contributes to its biological activity.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on various enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for skin-related disorders such as hyperpigmentation.
Tyrosinase Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against mushroom tyrosinase. The inhibition mechanism was assessed using Lineweaver-Burk plots, indicating competitive inhibition characteristics.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0 | 0 |
| 5 | 45 |
| 10 | 70 |
| 20 | 85 |
The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to standard inhibitors like kojic acid .
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated in various cancer cell lines, including B16F10 murine melanoma cells. The results indicated that this compound exhibited low cytotoxicity at concentrations below 20 µM over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 95 |
| 10 | 90 |
| 20 | 80 |
These findings suggest that while the compound effectively inhibits tyrosinase, it does not adversely affect cell viability at therapeutic concentrations .
Antioxidant Activity
In addition to enzyme inhibition, the compound has shown promising antioxidant properties. It was tested using DPPH and ABTS radical scavenging assays, where it demonstrated significant radical scavenging activity comparable to vitamin C.
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 82 |
| ABTS | 78 |
These results indicate that this compound may provide protective effects against oxidative stress-related damage .
Case Studies and Applications
Several case studies highlight the potential therapeutic applications of this compound:
- Skin Disorders : Due to its tyrosinase inhibitory activity, the compound may be beneficial in treating hyperpigmentation disorders.
- Cancer Research : Its low cytotoxic profile combined with enzyme inhibition suggests potential use in cancer therapies targeting melanin-producing cells.
- Antioxidant Therapy : The antioxidant properties could be explored for developing supplements or topical formulations aimed at reducing oxidative stress.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N'-(4-(dimethylamino)benzylidene)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-((4,6-dimethylpyrimidin-2-yl)thio)acetohydrazide. This reaction can be facilitated under acidic or basic conditions to yield the desired hydrazone derivative. The purity and structure of the synthesized compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that derivatives of hydrazones, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | High | Low |
| This compound | TBD | TBD |
Anticancer Potential
The anticancer properties of hydrazone derivatives have been explored extensively. Compounds with similar structures have been designed as molecular hybrids with triazine rings and sulfonamide fragments, showing promising results in inhibiting tumor growth in various cancer cell lines . The mechanism of action often involves the induction of apoptosis in cancer cells.
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to inhibit specific enzymes involved in disease pathways positions it as a candidate for further research in therapeutic applications against infections and cancer.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of related compounds, particularly against targets relevant to diseases such as diabetes and Alzheimer's disease. The inhibition profiles suggest that modifications to the hydrazone structure can enhance activity against specific enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Notes:
- The target compound’s 4-(dimethylamino)benzylidene group distinguishes it from simpler analogs (e.g., 4-methyl or unsubstituted benzylidene derivatives) .
- Replacement of the pyrimidinylthio group with pyrazoloquinoline (e.g., 6p ) or spiro-pyridothienopyrimidine (e.g., 8b ) alters electronic properties and bioactivity profiles.
Mechanistic and Pharmacological Insights
- Anticancer Selectivity: The dimethylamino group in the target compound may enhance tumor cell selectivity by interacting with overexpressed receptors (e.g., folate receptors) or altering membrane permeability .
- Enzymatic Targets : Pyrimidinylthio derivatives inhibit SIRT2 (NAD+-dependent deacetylase) and Akt (serine/threonine kinase), both implicated in cancer progression .
- Antimicrobial Limitations: While the target compound’s analogs show Gram-positive activity (e.g., 7a ), its dimethylamino group may reduce efficacy against Gram-negative bacteria due to increased hydrophilicity and poor outer membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
